molecular formula C13H23N3O6 B1277343 Boc-Asn-Gly-OEt CAS No. 211056-85-8

Boc-Asn-Gly-OEt

Cat. No. B1277343
M. Wt: 317.34 g/mol
InChI Key: BPUCEFIHQRKEGS-QMMMGPOBSA-N
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Description

“Boc-Asn-Gly-OEt” is a chemical compound with the molecular formula C13H23N3O6 . It is also known as Ethyl N2- { [ (2-methyl-2-propanyl)oxy]carbonyl}-L-asparaginylglycinate .


Molecular Structure Analysis

The Boc-Asn-Gly-OEt molecule contains a total of 44 bonds. There are 21 non-H bond(s), 4 multiple bond(s), 10 rotatable bond(s), 4 double bond(s), 1 ester(s) (aliphatic), 1 primary amide(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 (thio-) carbamate(s) (aliphatic) .


Physical And Chemical Properties Analysis

Boc-Asn-Gly-OEt has a molecular weight of 317.34 . It has a density of 1.2±0.1 g/cm3, a boiling point of 559.1±50.0 °C at 760 mmHg, and a flash point of 291.9±30.1 °C . It has 9 H bond acceptors, 4 H bond donors, and 10 freely rotating bonds .

Scientific Research Applications

Transesterification Processes

Boc-Asn-Gly-OEt has been studied in the context of transesterification processes. Research indicates that in the presence of calcium acetate, protected peptide esters like Boc-Asn-Gly-OEt undergo transesterification. This reaction has been observed in methanol-containing calcium acetate solutions, highlighting the importance of Boc-Asn-Gly-OEt in peptide derivative studies (Miranda, Theobaldo, & Tominaga, 2009).

Synthesis of Precursor Dipeptides

Boc-Asn-Gly-OEt plays a role in the synthesis of precursor dipeptides. Studies have shown its utility in reverse micellar systems using proteases for synthesis, with investigations into the optimization of reaction conditions to improve dipeptide yields (Chen et al., 1998).

Conformational Analysis of Glycopeptides

Research on Boc-Asn-Gly-OEt also includes the conformational analysis of glycopeptides. This entails studying the structure and intramolecular interactions in solutions of glycopeptides containing Boc-Asn-Gly-OEt, providing insights into the conformational behavior of these compounds (Ishii, Inoue, & Chǔjǒ, 1985).

Catalysis in Enzymatic Synthesis

The compound has been used as a catalyst in enzymatic synthesis, particularly in obtaining protected di- and tripeptide esters. Studies demonstrate its role in catalyzing the formation of these compounds, offering valuable insights into the synthesis of asparagine-containing peptides (Miranda & Tominaga, 1991).

Protease-Catalyzed Synthesis

Further research includes its use in the protease-catalyzed synthesis of precursor dipeptides in reverse micelles. This demonstrates its versatility in different chemical environments and its utility in peptide synthesis (Chen et al., 1998).

Future Directions

While specific future directions for Boc-Asn-Gly-OEt are not provided in the search results, it is mentioned that Boc-Asn-Gly-OEt is commercially available , suggesting that it may have various applications in research and industry.

properties

IUPAC Name

ethyl 2-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O6/c1-5-21-10(18)7-15-11(19)8(6-9(14)17)16-12(20)22-13(2,3)4/h8H,5-7H2,1-4H3,(H2,14,17)(H,15,19)(H,16,20)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUCEFIHQRKEGS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CC(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427240
Record name Boc-Asn-Gly-OEt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asn-Gly-OEt

CAS RN

211056-85-8
Record name Boc-Asn-Gly-OEt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GI Mustata, JM Briggs - Journal of computer-aided molecular design, 2002 - Springer
We report a new structure-based strategy for the identification of novel inhibitors. This approach has been applied to Bacillus stearothermophilus alanine racemase (AlaR), an enzyme …
Number of citations: 32 link.springer.com

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